N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPYGALRJBBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, ethylamine, and 6-methoxypyrimidine-4-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chlorophenyl)ethylamine.
Coupling Reaction: The intermediate N-(4-chlorophenyl)ethylamine is then coupled with 6-methoxypyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Activity:
Research indicates that derivatives of pyrimidine compounds, including N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide, exhibit promising anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, certain pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in managing inflammatory diseases .
Anticancer Properties:
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, opening avenues for further research into their mechanisms of action and therapeutic applications in oncology .
Antimicrobial Applications
Antibacterial and Antifungal Activity:
this compound has been evaluated for its antimicrobial properties. Studies indicate that related pyrimidine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of specific functional groups in the structure enhances the compound's interaction with microbial targets, contributing to its effectiveness .
Tuberculosis Treatment:
Recent research has highlighted the potential of pyrimidine carboxamides in treating tuberculosis. Compounds similar to this compound have been synthesized and tested for their activity against Mycobacterium tuberculosis. These studies suggest that such compounds could serve as lead candidates for developing new antitubercular drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the pyrimidine ring or substituents on the phenyl group can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methylation at position 6 | Increased anti-inflammatory potency |
| Substitution on the phenyl ring | Enhanced antibacterial efficacy |
These insights guide the design of new derivatives with improved pharmacological profiles.
Case Studies
Several case studies illustrate the applications of this compound:
-
In Vivo Anti-inflammatory Studies:
- A study utilizing carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls, supporting its use as an anti-inflammatory agent.
-
Antimicrobial Efficacy Trials:
- In vitro assays against various bacterial strains showed that derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial therapies.
-
Cancer Cell Line Studies:
- Research involving human cancer cell lines indicated that certain modifications to the compound enhanced its cytotoxic effects, paving the way for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and substituents of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide with related compounds:
Key Observations:
- Chloro vs. Conversely, methoxy groups improve solubility through hydrogen bonding .
- Positional Effects : Substituents at position 6 (e.g., -OCH₃ vs. -CH₃) influence steric hindrance and electronic effects. Methoxy groups at this position may stabilize the pyrimidine ring via resonance .
- Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives () exhibit distinct π-π interactions due to the sulfur atom, which may alter binding affinities compared to pure pyrimidine cores .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens.
- Antiviral Effects: Preliminary research indicates potential efficacy against viral infections.
- Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions necessary for pathogen survival or cancer cell growth.
- Receptor Modulation: It potentially modulates receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
A study conducted by Foroughifar et al. (2022) reported that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial efficacy. The results indicated inhibition zones ranging from 10 to 22 mm against common bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 17 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 22 |
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of the compound against various cancer cell lines. In vitro studies revealed that this compound induced apoptosis in Mia PaCa-2 pancreatic cancer cells with an IC50 value of 12 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 12 |
| PANC-1 | 15 |
| RKO | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrimidine ring and side chains significantly influence the biological activity of the compound. Substituents such as halogens on the phenyl ring enhance antimicrobial potency, while specific alkyl groups improve anticancer efficacy .
Q & A
Q. How can this compound be functionalized for use as a radiotracer in imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
